W146

Beschreibung

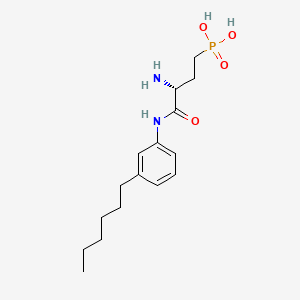

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(3R)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N2O4P/c1-2-3-4-5-7-13-8-6-9-14(12-13)18-16(19)15(17)10-11-23(20,21)22/h6,8-9,12,15H,2-5,7,10-11,17H2,1H3,(H,18,19)(H2,20,21,22)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJRVGZWNDOOFH-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC(=CC=C1)NC(=O)C(CCP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC1=CC(=CC=C1)NC(=O)[C@@H](CCP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50425901 | |

| Record name | [(3R)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909725-61-7 | |

| Record name | P-[(3R)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=909725-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(3R)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid is a phosphonic acid derivative with potential applications in drug discovery, particularly as an enzyme inhibitor. Aminophosphonic acids are structural analogs of amino acids and are known to act as transition state mimics, often targeting metalloproteases.[1][2] This technical guide provides a comprehensive overview of the known structural and physicochemical properties of this compound. While specific experimental data for this molecule is limited in publicly available literature, this document extrapolates potential synthetic routes, pharmacological activities, and experimental protocols based on closely related analogs, particularly inhibitors of glutamate carboxypeptidase II (GCPII).

Chemical Structure and Properties

The foundational characteristics of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid define its potential interactions and applications.

Chemical Structure

The IUPAC name for the compound is P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid. The structure consists of a central phosphonic acid group attached to a butyl chain, which is further substituted with an amino group and an N-(3-hexylphenyl)acetamide moiety. The stereochemistry at the chiral center is specified as (R).

Physicochemical Properties

Quantitative data for the compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of analytical and formulation protocols.

| Property | Value | Source |

| Molecular Formula | C16H27N2O4P | Commercial Supplier Data |

| Molecular Weight | 342.37 g/mol | Commercial Supplier Data |

| CAS Number | 909725-61-7 | Commercial Supplier Data |

| Appearance | White to off-white solid (predicted) | Inferred from related compounds |

| Solubility | Soluble in aqueous solutions at physiological pH (predicted) | Inferred from phosphonic acid chemistry |

| pKa | Multiple values for phosphonic acid and amino groups (predicted) | Inferred from analogous structures |

Potential Synthesis and Experimental Protocols

Retrosynthetic Analysis

A logical retrosynthetic pathway would involve the disconnection of the amide bond and the phosphonic acid group, suggesting key starting materials and reactions.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthesis Workflow

The synthesis could be initiated from a protected chiral amino acid derivative, followed by the introduction of the phosphonate group and subsequent coupling with 3-hexylaniline.

Caption: Proposed synthetic workflow.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of a Protected (R)-4-amino-4-oxobutylphosphonate. This could be achieved starting from a suitably protected (R)-aspartic acid derivative. The free carboxylic acid would be reduced to an alcohol, which is then converted to a leaving group (e.g., a tosylate or halide). Subsequent reaction with a phosphite ester via a Michaelis-Arbuzov reaction would yield the protected phosphonate.

Step 2: Amide Coupling. The protected (R)-4-amino-4-oxobutylphosphonate is then deprotected to reveal the free amine. This amine is coupled with 3-hexylaniline using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride/Hydroxybenzotriazole) in an aprotic solvent like DMF (Dimethylformamide).

Step 3: Final Deprotection. The protecting groups on the phosphonate are removed under appropriate conditions (e.g., acid or hydrogenolysis) to yield the final product, P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid.

Purification and Characterization: The final compound would be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). Characterization would be performed using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and high-resolution mass spectrometry (HRMS) to confirm the structure and purity.

Potential Biological Activity and Signaling Pathways

Aminophosphonic acids are well-documented as inhibitors of various enzymes, particularly metalloproteases.[4] The structural similarity of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid to known inhibitors of glutamate carboxypeptidase II (GCPII) suggests a potential role in modulating glutamate signaling.[5][6][7]

Hypothetical Mechanism of Action

GCPII is a zinc metalloenzyme that hydrolyzes N-acetylaspartylglutamate (NAAG) to N-acetylaspartate and glutamate in the brain.[5] Inhibition of GCPII leads to increased levels of NAAG, which can have neuroprotective effects. The phosphonate moiety of the inhibitor is proposed to chelate the zinc ions in the active site of the enzyme, mimicking the transition state of the natural substrate.[5]

Caption: Proposed mechanism of GCPII inhibition.

Potential Therapeutic Applications

Based on the pharmacology of known GCPII inhibitors, this compound could be investigated for its therapeutic potential in a range of neurological disorders characterized by excessive glutamate excitotoxicity, including:

-

Neuropathic pain

-

Stroke

-

Traumatic brain injury

-

Amyotrophic lateral sclerosis (ALS)

Conclusion

P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid represents a molecule of interest for researchers in medicinal chemistry and drug development. While specific experimental data remains scarce, its structural features strongly suggest it belongs to the class of aminophosphonic acid-based enzyme inhibitors. The provided hypothetical synthesis, mechanism of action, and experimental considerations offer a solid foundation for future research into this and related compounds. Further investigation is warranted to elucidate its precise biological targets and therapeutic potential.

References

- 1. Recent synthesis of aminophosphonic acids as potential biological importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prodrugs 2-(Phosphonomethyl)pentanedioic Acid (2-PMPA) as Orally Available Glutamate Carboxypeptidase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Orally Available Prodrugs of the Glutamate Carboxypeptidase II (GCPII) Inhibitor 2-Phosphonomethylpentanedioic Acid (2-PMPA) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid

For Researchers, Scientists, and Drug Development Professionals

October 2025

Abstract

This technical guide outlines a proposed synthetic pathway for P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid, a chiral aminophosphonic acid derivative with potential biological activity. Due to the limited availability of a direct, published synthetic protocol for this specific molecule, this guide provides a comprehensive, step-by-step experimental methodology based on well-established and analogous reactions in organic chemistry. The proposed synthesis starts from a commercially available chiral precursor to ensure the desired stereochemistry and involves key steps such as the introduction of the phosphonate group, amide bond formation, and final deprotection. This document includes detailed experimental procedures, tabulated quantitative data derived from analogous reactions, and visualizations of the synthetic workflow and a relevant biological signaling pathway to aid researchers in the potential synthesis and further investigation of this compound.

Introduction

P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid is a complex organic molecule characterized by a chiral gamma-amino phosphonic acid backbone and a lipophilic 3-hexylaniline moiety. Aminophosphonic acids are a class of compounds that have garnered significant interest in medicinal chemistry as they are structural analogs of amino acids and can act as enzyme inhibitors, haptens, and receptor modulators.[1][2] The specific stereochemistry at the C3 position and the presence of the hexylphenylamino group suggest that this molecule may have specific biological targets. Its structural similarity to phosphorylated sphingolipid analogs like FTY720 (Fingolimod), a known modulator of sphingosine-1-phosphate (S1P) receptors, suggests a potential role in immune response modulation and related signaling pathways.[3][4][5]

This guide provides a feasible, albeit proposed, synthetic route to facilitate further research into the biological properties and potential therapeutic applications of this compound.

Proposed Synthetic Pathway

The retrosynthetic analysis of the target molecule suggests a convergent synthesis approach. The key disconnections are at the amide bond and the carbon-phosphorus bond. This leads to three main starting materials: a protected, chiral aspartic acid derivative, a phosphonate source, and 3-hexylaniline.

The proposed forward synthesis is a four-step process:

-

Step 1: Synthesis of Diethyl ((3R)-3-(tert-butoxycarbonylamino)-4-oxobutan-1-yl)phosphonate. This step involves the conversion of N-Boc-(R)-aspartic acid-4-tert-butyl ester to the corresponding phosphonate via a Weinreb amide intermediate, followed by reaction with a phosphonate anion.

-

Step 2: Synthesis of 3-Hexylaniline. This is a standard procedure involving the Friedel-Crafts acylation of benzene followed by a Clemmensen or Wolff-Kishner reduction and subsequent nitration and reduction of the nitro group to an amine. For the purpose of this guide, 3-hexylaniline is considered a commercially available or readily synthesizable starting material.

-

Step 3: Amide Coupling. The protected aminophosphonate from Step 1 is coupled with 3-hexylaniline using a standard peptide coupling reagent such as HBTU.

-

Step 4: Deprotection. The final step involves the removal of the Boc protecting group and the ethyl esters from the phosphonate group under acidic conditions to yield the target molecule.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocols

The following protocols are based on established methodologies for similar chemical transformations.

Step 1: Synthesis of Diethyl ((3R)-3-(tert-butoxycarbonylamino)-4-oxobutan-1-yl)phosphonate

This procedure is adapted from methods for the synthesis of chiral aminophosphonates from amino acid precursors.

-

Preparation of the Weinreb Amide: To a solution of N-Boc-(R)-aspartic acid-4-tert-butyl ester (1.0 eq.) in dichloromethane (DCM, 0.2 M), add N,O-dimethylhydroxylamine hydrochloride (1.2 eq.) and a coupling agent such as HBTU (1.2 eq.). Cool the mixture to 0 °C and add N,N-diisopropylethylamine (DIPEA, 3.0 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up and Purification: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the Weinreb amide.

-

Phosphonate Addition: Dissolve diethyl methylphosphonate (2.0 eq.) in anhydrous tetrahydrofuran (THF, 0.3 M) and cool to -78 °C. Add n-butyllithium (2.0 eq., 1.6 M in hexanes) dropwise and stir for 30 minutes. Add a solution of the Weinreb amide (1.0 eq.) in THF dropwise. Stir at -78 °C for 2 hours, then allow to warm to room temperature overnight.

-

Final Work-up: Quench the reaction with saturated NH4Cl solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify the residue by flash chromatography to obtain the desired protected phosphonate.

Step 2: Synthesis of 3-Hexylaniline

3-Hexylaniline can be purchased from commercial suppliers. If a synthesis is required, a standard route involves Friedel-Crafts acylation of benzene with hexanoyl chloride, followed by Clemmensen or Wolff-Kishner reduction of the resulting ketone to form hexylbenzene. Nitration of hexylbenzene at the meta position can be achieved under controlled conditions, followed by reduction of the nitro group to an amine using a reducing agent like SnCl2/HCl or catalytic hydrogenation.

Step 3: Amide Coupling

This protocol is based on standard HBTU-mediated amide bond formation.[6][7][8]

-

Reaction Setup: To a solution of diethyl ((3R)-3-(tert-butoxycarbonylamino)-4-oxobutan-1-yl)phosphonate (1.0 eq.) in a suitable solvent like dimethylformamide (DMF, 0.1 M), add 3-hexylaniline (1.1 eq.), HBTU (1.2 eq.), and DIPEA (3.0 eq.).

-

Reaction Execution: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO3, and brine. Dry the organic layer over Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography.

Step 4: Deprotection

This final step removes both the Boc and ethyl protecting groups.[9][10]

-

Reaction: Dissolve the protected intermediate from Step 3 in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v) or in concentrated hydrochloric acid.

-

Execution: Stir the solution at room temperature for 2-4 hours. The progress of the deprotection can be monitored by LC-MS.

-

Final Product Isolation: Concentrate the reaction mixture under reduced pressure. Co-evaporate with a suitable solvent like toluene to remove residual acid. The crude product can be purified by recrystallization or preparative reverse-phase HPLC to yield P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid as a salt (e.g., TFA or HCl salt).

Quantitative Data

The following table summarizes the expected quantitative data for the proposed synthesis, based on typical yields and conditions for analogous reactions reported in the literature.

| Step | Reaction | Reagents & Conditions | Typical Yield (%) | Purity (%) |

| 1 | Phosphonate Synthesis | 1. N,O-Dimethylhydroxylamine, HBTU, DIPEA, DCM, 0°C to rt, 12-16h2. Diethyl methylphosphonate, n-BuLi, THF, -78°C to rt, 12h | 60-75 (over two steps) | >95 (after chromatography) |

| 3 | Amide Coupling | 3-Hexylaniline, HBTU, DIPEA, DMF, rt, 4-6h | 70-85 | >95 (after chromatography) |

| 4 | Deprotection | TFA/DCM (1:1) or conc. HCl, rt, 2-4h | 85-95 | >98 (after purification) |

Potential Biological Context: Sphingosine-1-Phosphate (S1P) Receptor Signaling

The structural analogy of the target molecule to phosphorylated FTY720 suggests that it may act as a modulator of Sphingosine-1-Phosphate (S1P) receptors. S1P is a signaling sphingolipid that regulates a wide range of cellular processes, including cell proliferation, survival, migration, and immune cell trafficking.[3][4] FTY720, after in vivo phosphorylation, acts as a functional antagonist of S1P receptors, leading to the sequestration of lymphocytes in lymph nodes and thereby exerting an immunosuppressive effect.[5][11][12]

S1P Receptor Signaling Pathway Diagram

Caption: Simplified overview of the S1P receptor signaling pathway.

Conclusion

This technical guide provides a comprehensive and actionable framework for the synthesis of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid. By leveraging established synthetic methodologies for the formation of chiral aminophosphonates and amide bond coupling, this document offers a plausible route for obtaining this molecule for further research. The provided experimental protocols, quantitative data, and diagrams are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development who are interested in exploring the biological activities of novel aminophosphonic acid derivatives, particularly in the context of S1P receptor modulation. Further optimization of the proposed reaction conditions may be necessary to achieve optimal yields and purity.

References

- 1. Aminophosphonic acids and derivatives. Synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FTY720: mechanism of action and potential benefit in organ transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. BOC Protection and Deprotection [es.bzchemicals.com]

- 11. The immunosuppressant FTY720 down-regulates sphingosine 1-phosphate G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The immune modulator FTY720 inhibits sphingosine-1-phosphate lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid (W146)

For Researchers, Scientists, and Drug Development Professionals

Abstract

P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid, commonly known as W146, is a potent and selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). This technical guide delineates the core mechanism of action of this compound, presenting a comprehensive overview of its molecular interactions, downstream signaling effects, and physiological consequences. The information herein is supported by quantitative data from key experimental studies, detailed methodologies for reproducible research, and visual representations of the underlying biological pathways and experimental workflows.

Introduction

Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that regulates a myriad of cellular processes, including cell proliferation, migration, and survival, primarily through its interaction with a family of five G protein-coupled receptors (GPCRs), S1P1-5. The S1P1 receptor, in particular, plays a pivotal role in the trafficking of lymphocytes from secondary lymphoid organs. Dysregulation of the S1P-S1P1 signaling axis has been implicated in various autoimmune and inflammatory diseases.

This compound is a small molecule antagonist that specifically targets the S1P1 receptor. Its ability to modulate lymphocyte trafficking has positioned it as a valuable tool for studying the physiological roles of S1P1 and as a potential therapeutic agent for immune-mediated disorders. This guide provides a detailed examination of its mechanism of action.

Molecular Target and Binding Affinity

The primary molecular target of this compound is the sphingosine-1-phosphate receptor 1 (S1P1). This compound acts as a competitive antagonist, binding to the receptor and preventing the binding of the endogenous ligand, S1P.

Quantitative Binding Data

The binding affinity of this compound for the S1P1 receptor has been determined through various in vitro assays. The following table summarizes the key quantitative data:

| Parameter | Value | Assay Type | Reference |

| EC50 | 398 nM | Functional Antagonism | [1] |

| Ki | ~70-80 nM | Competitive Binding Assay | [1] |

Experimental Protocol: Competitive Radioligand Binding Assay (Hypothetical)

While a specific detailed protocol for this compound is not publicly available, a general protocol for a competitive radioligand binding assay to determine the Ki of a test compound for the S1P1 receptor is as follows:

Objective: To determine the binding affinity (Ki) of this compound for the S1P1 receptor.

Materials:

-

Membranes from cells overexpressing human S1P1 receptor.

-

Radioligand, e.g., [32P]S1P or a suitable fluorescently labeled S1P analog.

-

This compound (test compound).

-

Non-labeled S1P (for determining non-specific binding).

-

Binding buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 0.5% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add the S1P1-expressing cell membranes, a fixed concentration of the radioligand, and the different concentrations of this compound or non-labeled S1P.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding (determined in the presence of a high concentration of non-labeled S1P) from the total binding.

-

Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Downstream Signaling Pathways

Activation of the S1P1 receptor by S1P initiates a cascade of intracellular signaling events. As an antagonist, this compound blocks these downstream pathways.

Inhibition of G-protein Coupling and Second Messenger Activation

S1P1 primarily couples to Gi/o proteins. Upon S1P binding, the G protein is activated, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This compound prevents this G-protein activation.

Blockade of PI3K/Akt and MAPK/ERK Pathways

S1P1 activation is known to stimulate the phosphatidylinositol 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathways, which are crucial for cell survival and proliferation. This compound has been shown to inhibit S1P-induced phosphorylation of both Akt and ERK.

Signaling Pathway Diagram:

Figure 1. S1P1 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocol: Western Blot for p-ERK and p-Akt Inhibition

Objective: To assess the inhibitory effect of this compound on S1P-induced phosphorylation of ERK and Akt.

Materials:

-

A suitable cell line endogenously or exogenously expressing the S1P1 receptor (e.g., CHO-K1 cells).

-

This compound.

-

S1P.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Protein electrophoresis and blotting equipment.

Procedure:

-

Seed cells in a multi-well plate and grow to near confluence.

-

Serum-starve the cells for several hours to reduce basal phosphorylation levels.

-

Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).

-

Stimulate the cells with a fixed concentration of S1P (e.g., 100 nM) for a short period (e.g., 5-15 minutes).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against the phosphorylated and total forms of ERK and Akt.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Plot the normalized phosphorylation levels against the this compound concentration to determine the IC50 for inhibition.

Physiological Effects: Modulation of Lymphocyte Trafficking

The most well-characterized physiological effect of S1P1 antagonism by this compound is the induction of peripheral blood lymphopenia. S1P gradients between lymphoid tissues and the blood/lymph are essential for lymphocyte egress. By blocking the S1P1 receptor on lymphocytes, this compound prevents their exit from lymph nodes, leading to a transient decrease in circulating lymphocyte counts.

In Vivo Efficacy: Induction of Lymphopenia

Studies in mice have demonstrated that administration of this compound leads to a significant, albeit transient, reduction in the number of circulating lymphocytes.

| Parameter | Dose | Route of Administration | Observation | Reference |

| Lymphopenia | 5 mg/kg | Intraperitoneal (IP) | Significant but transient reduction in peripheral blood lymphocytes. | [2] |

Experimental Workflow Diagram:

Figure 2. Experimental Workflow for In Vivo Lymphopenia Study.

Experimental Protocol: Mouse Lymphopenia Assay

Objective: To evaluate the effect of this compound on peripheral blood lymphocyte counts in mice.

Materials:

-

C57BL/6 mice (or other suitable strain).

-

This compound.

-

Vehicle control (e.g., saline or a suitable solubilizing agent).

-

Equipment for blood collection (e.g., retro-orbital sinus or tail vein).

-

Anticoagulant (e.g., EDTA).

-

Automated hematology analyzer or manual counting method (hemocytometer).

Procedure:

-

Acclimatize mice to the experimental conditions.

-

Divide the mice into treatment and vehicle control groups.

-

Collect a baseline blood sample from each mouse.

-

Administer a single dose of this compound (e.g., 1, 5, 10 mg/kg) or vehicle via the desired route (e.g., intraperitoneal injection).

-

Collect blood samples at various time points post-administration (e.g., 2, 4, 8, 24, and 48 hours).

-

Analyze the blood samples for total white blood cell and lymphocyte counts using an automated hematology analyzer.

-

Calculate the percentage change in lymphocyte counts from baseline for each mouse at each time point.

-

Compare the lymphocyte counts between the this compound-treated and vehicle-treated groups at each time point using appropriate statistical analysis.

Conclusion

P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid (this compound) is a selective S1P1 receptor antagonist. Its mechanism of action involves the competitive blockade of S1P binding to the S1P1 receptor, leading to the inhibition of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. The primary physiological consequence of this antagonism is the induction of transient lymphopenia due to the retention of lymphocytes in secondary lymphoid organs. This well-defined mechanism of action makes this compound a valuable research tool for dissecting the roles of S1P1 signaling and a potential lead compound for the development of novel immunomodulatory therapeutics. Further research is warranted to fully elucidate its therapeutic potential and long-term effects.

References

Technical Guide: Biological Activity of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid

Compound Identification:

-

Systematic Name: P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid

-

Synonyms: W146

-

CAS Number: 909725-61-7

-

Molecular Formula: C₁₆H₂₇N₂O₄P

-

Molecular Weight: 342.37 g/mol

Executive Summary

This document provides a comprehensive technical overview of the biological activity of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid, commonly known as this compound. This compound is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P₁), a G protein-coupled receptor (GPCR) that plays a critical role in regulating lymphocyte trafficking, vascular integrity, and other physiological processes. This guide details the compound's mechanism of action, summarizes its quantitative biological data, outlines relevant experimental protocols, and visualizes the key signaling pathways involved.

Mechanism of Action

This compound exerts its biological effects by selectively binding to and inhibiting the S1P₁ receptor.[1][2] The S1P₁ receptor is a high-affinity receptor for the endogenous signaling lipid, sphingosine-1-phosphate (S1P). The binding of S1P to S1P₁ initiates a cascade of intracellular signaling events. As a competitive antagonist, this compound binds to the S1P₁ receptor, thereby preventing the binding of S1P and blocking the initiation of these downstream signaling pathways.[3] This antagonism has been demonstrated to prevent agonist-induced receptor internalization, a key regulatory mechanism for S1P₁ signaling.[4]

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro and in vivo assays. The key quantitative parameters are summarized in the table below.

| Parameter | Value | Assay System | Reference |

| EC₅₀ | 398 nM | S1P₁ Receptor | [1][2] |

| Kᵢ | ~70-80 nM | S1P₁ Receptor | [1] |

In Vitro and In Vivo Activity

In Vitro Efficacy

-

Apoptosis Induction: In studies involving endothelial progenitor cells (EPCs), pretreatment with this compound was shown to significantly increase the levels of activated cleaved caspase-3, effectively neutralizing the anti-apoptotic effects of S1P.[1]

-

MAPK Pathway Inhibition: this compound has been demonstrated to completely inhibit agonist-induced phosphorylation of p42/p44 MAPK (ERK1/2), a key downstream signaling event of S1P₁ activation.[3]

-

Receptor Internalization: The compound effectively prevents agonist-stimulated ubiquitination and internalization of the S1P₁ receptor.[3][4]

-

Aldosterone Release: this compound has been shown to inhibit the release of aldosterone.[5]

In Vivo Efficacy

-

Lymphopenia: Administration of this compound to mice has been shown to induce lymphopenia by blocking the egress of lymphocytes from lymph nodes.[3][4][6] This finding is significant as it supports the "functional antagonism" hypothesis for other S1P₁ modulators.

-

Stem Cell Mobilization: In animal models, this compound has been observed to enhance the mobilization of hematopoietic stem progenitor cells when co-administered with AMD3100.[1] A dosage of 5 mg/kg (intraperitoneal injection) was used in these studies.[1]

Signaling Pathways

The S1P₁ receptor primarily couples to the inhibitory G protein, Gαi. As an antagonist, this compound blocks the S1P-induced activation of this pathway.

Experimental Protocols

The following sections describe the general methodologies used to characterize the biological activity of this compound.

Radioligand Binding Assay (for Kᵢ Determination)

This assay is performed to determine the binding affinity of this compound to the S1P₁ receptor.

Protocol Outline:

-

Membrane Preparation: Cell membranes from a cell line overexpressing the human S1P₁ receptor are prepared.

-

Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled S1P analog (e.g., [³²P]S1P) and varying concentrations of the unlabeled competitor, this compound.

-

Separation: The reaction is terminated, and the membranes with the bound radioligand are separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Functional Assay: p42/p44 MAPK (ERK1/2) Phosphorylation Assay

This assay measures the ability of this compound to inhibit S1P-induced activation of the MAPK/ERK signaling pathway.

Protocol Outline:

-

Cell Culture: Cells endogenously or recombinantly expressing the S1P₁ receptor are cultured to an appropriate density.

-

Pre-incubation: The cells are pre-incubated with varying concentrations of this compound for a defined period.

-

Stimulation: The cells are then stimulated with a fixed concentration of S1P (or another S1P₁ agonist) for a short duration to induce ERK phosphorylation.

-

Lysis: The cells are lysed to release cellular proteins.

-

Detection: The levels of phosphorylated ERK (p-ERK) and total ERK are quantified using methods such as Western blotting or an enzyme-linked immunosorbent assay (ELISA) with specific antibodies.

-

Data Analysis: The ratio of p-ERK to total ERK is calculated, and the data are plotted against the concentration of this compound to determine the EC₅₀ for inhibition.

In Vivo Lymphopenia Assay

This assay assesses the effect of this compound on peripheral lymphocyte counts in an animal model.

Protocol Outline:

-

Animal Model: Typically, mice are used for this assay.

-

Compound Administration: this compound is administered to the animals, often via intraperitoneal or oral routes, at various doses. A vehicle control group is also included.

-

Blood Collection: At specific time points after administration, blood samples are collected from the animals.

-

Lymphocyte Counting: The number of lymphocytes in the blood samples is determined using an automated hematology analyzer or by flow cytometry with lymphocyte-specific markers (e.g., CD4, CD8).

-

Data Analysis: The lymphocyte counts in the this compound-treated groups are compared to the vehicle control group to determine the extent and duration of lymphopenia.

Pharmacokinetics

Based on available public domain information, detailed pharmacokinetic parameters (e.g., half-life, volume of distribution, clearance) for this compound have not been extensively reported.

Conclusion

P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid (this compound) is a well-characterized selective antagonist of the S1P₁ receptor with demonstrated in vitro and in vivo activity. Its ability to block S1P₁ signaling makes it a valuable research tool for studying the physiological and pathophysiological roles of this receptor and a potential starting point for the development of therapeutics targeting the S1P pathway. Further studies are warranted to fully elucidate its pharmacokinetic profile and therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling VPC44116: A Technical Guide to its Properties and Synonyms

For Researchers, Scientists, and Drug Development Professionals

Abstract

VPC44116 is a synthetic, bioactive small molecule that has garnered interest in the field of pharmacology as a research tool for studying cellular signaling pathways. This technical guide provides a comprehensive overview of the known properties of VPC44116, including its synonyms, physicochemical characteristics, and its role as a modulator of key cellular receptors. Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate further investigation and application of this compound in a research setting.

Compound Identification and Synonyms

VPC44116 is a specific chemical entity with the following identifiers:

-

Systematic Name: (R)-3-amino-4-((3-octylphenyl)amino)-4-oxobutylphosphonic acid

-

Synonyms: VPC-44116

-

CAS Number: 1161429-70-4

Physicochemical Properties

The fundamental properties of VPC44116 are summarized in the table below. These calculated properties provide insight into the molecule's behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C18H31N2O4P | MedKoo Biosciences, IUPHAR/BPS Guide |

| Molecular Weight | 370.43 g/mol | MedKoo Biosciences, IUPHAR/BPS Guide |

| Hydrogen Bond Acceptors | 6 | IUPHAR/BPS Guide to PHARMACOLOGY |

| Hydrogen Bond Donors | 4 | IUPHAR/BPS Guide to PHARMACOLOGY |

| Rotatable Bonds | 13 | IUPHAR/BPS Guide to PHARMACOLOGY |

Mechanism of Action: S1P Receptor Antagonism

VPC44116 functions as a competitive antagonist of Sphingosine 1-Phosphate (S1P) receptors, specifically targeting the S1P1 and S1P3 subtypes.[1] S1P receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in a multitude of physiological processes, including immune cell trafficking, vascular development, and endothelial barrier function.

By binding to S1P1 and S1P3 receptors, VPC44116 blocks the downstream signaling cascades initiated by the endogenous ligand, sphingosine-1-phosphate. This inhibitory action makes VPC44116 a valuable tool for dissecting the physiological and pathological roles of S1P signaling.

Signaling Pathway

The binding of S1P to its receptors, S1P1 and S1P3, activates intracellular signaling pathways, including the Ras-ERK pathway, which is involved in cell proliferation and differentiation. VPC44116, as an antagonist, prevents this activation.

Experimental Protocols

S1P Receptor Binding Assay (Competitive Radioligand Binding)

This protocol outlines a typical procedure to determine the binding affinity of VPC44116 for S1P receptors.

Objective: To determine the inhibitory constant (Ki) of VPC44116 for S1P1 and S1P3 receptors.

Materials:

-

Cell membranes expressing human S1P1 or S1P3 receptors.

-

Radioligand (e.g., [³H]-S1P).

-

VPC44116.

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

-

Scintillation fluid.

-

Scintillation counter.

-

96-well filter plates.

Procedure:

-

Prepare serial dilutions of VPC44116 in assay buffer.

-

In a 96-well plate, combine the cell membranes, [³H]-S1P at a concentration near its Kd, and varying concentrations of VPC44116.

-

For non-specific binding determination, a set of wells should contain a high concentration of a known non-radiolabeled S1P receptor ligand.

-

Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, and then add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding at each concentration of VPC44116 and determine the IC50 value by non-linear regression analysis.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Functional Assay: ERK1/2 Phosphorylation

This protocol describes a method to assess the functional antagonist activity of VPC44116 by measuring its effect on S1P-induced ERK1/2 phosphorylation.[1]

Objective: To determine the potency of VPC44116 in inhibiting S1P-stimulated ERK1/2 phosphorylation.

Materials:

-

Cells expressing S1P1 or S1P3 receptors (e.g., CHO or HEK293 cells).

-

Cell culture medium.

-

S1P.

-

VPC44116.

-

Lysis buffer.

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2).

-

Secondary antibody (HRP-conjugated).

-

Chemiluminescent substrate.

-

Western blot apparatus and reagents.

Procedure:

-

Seed cells in multi-well plates and grow to a suitable confluency.

-

Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.

-

Pre-incubate the cells with varying concentrations of VPC44116 for a defined period.

-

Stimulate the cells with a fixed concentration of S1P (typically at its EC80) for a short duration (e.g., 5-10 minutes).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-ERK1/2 and total-ERK1/2.

-

Incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.

-

Plot the normalized signal against the concentration of VPC44116 to determine the IC50 value.

Conclusion

VPC44116 is a valuable research compound for investigating the complex roles of S1P signaling. Its antagonist activity at S1P1 and S1P3 receptors allows for the targeted modulation of these pathways in vitro and in vivo. The information and protocols provided in this guide are intended to serve as a foundational resource for researchers utilizing VPC44116 in their studies. Further investigation into the selectivity profile and in vivo pharmacokinetics of this compound will continue to enhance its utility in drug discovery and development.

References

An In-Depth Technical Guide to P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid (W146): A Selective Sphingosine-1-Phosphate Receptor 1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid, commonly known as W146, is a potent and selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). While its chemical structure includes a phosphonic acid moiety, a feature that can conceptually mimic a phosphothreonine residue, its primary and well-documented pharmacological activity is not as a phosphothreonine mimetic but as a key modulator of the S1P signaling pathway. This pathway is critically involved in regulating lymphocyte trafficking and immune responses. This compound's ability to block the S1P1 receptor makes it a valuable tool for studying the physiological roles of this receptor and a potential lead compound in the development of therapeutics for autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and relevant experimental insights.

Introduction

Phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes. The search for stable analogs of phosphorylated amino acids has led to the development of various mimetics, including phosphonic acids. P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid (this compound) incorporates such a group. However, extensive research has demonstrated that the defining characteristic of this compound is its selective antagonism of the S1P1 receptor.

The sphingosine-1-phosphate (S1P) signaling axis is a crucial regulator of immunity, vascular development, and cell trafficking. S1P, a bioactive lipid mediator, exerts its effects through a family of five G protein-coupled receptors (GPCRs), S1P1-5. S1P1 is of particular interest as it is the primary receptor governing the egress of lymphocytes from secondary lymphoid organs. By antagonizing S1P1, this compound effectively traps lymphocytes in the lymph nodes, leading to a reduction in circulating lymphocytes (lymphopenia) and thereby modulating immune responses.

Quantitative Data

The following table summarizes the available quantitative data for the interaction of this compound with the S1P1 receptor.

| Parameter | Value | Description |

| EC50 | 398 nM[1][2] | The half-maximal effective concentration of this compound in functional assays assessing S1P1 antagonism. |

| Ki | ~70-80 nM[1] | The inhibitory constant of this compound for the S1P1 receptor, indicating its binding affinity. |

Mechanism of Action: S1P1 Receptor Antagonism

This compound exerts its biological effects by directly competing with the endogenous ligand, S1P, for binding to the S1P1 receptor. This competitive inhibition prevents the activation of downstream signaling pathways that are normally initiated by S1P binding. The primary consequence of S1P1 activation is the promotion of lymphocyte egress from lymph nodes. By blocking this signal, this compound effectively sequesters lymphocytes, preventing their migration to sites of inflammation.

Signaling Pathway

The following diagram illustrates the S1P1 signaling pathway and the point of intervention by this compound.

Caption: S1P1 signaling pathway and antagonism by this compound.

Experimental Protocols

S1P1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the S1P1 receptor.

General Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human S1P1 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: Utilize a radiolabeled S1P analog, such as [32P]S1P or a tritiated S1P1 agonist/antagonist, as the reporter ligand.

-

Competition Binding: Incubate the S1P1-expressing membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Separation: Separate the bound from the free radioligand using a technique such as filtration over a glass fiber filter.

-

Detection: Quantify the amount of bound radioligand using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Lymphopenia Assay

Objective: To assess the in vivo efficacy of this compound in inducing lymphopenia.

General Protocol:

-

Animal Model: Use a suitable animal model, such as C57BL/6 mice.

-

Compound Administration: Administer this compound to the mice via an appropriate route (e.g., intraperitoneal or oral administration). A vehicle control group should be included.

-

Blood Collection: Collect peripheral blood samples from the mice at various time points post-administration.

-

Lymphocyte Counting: Perform a complete blood count (CBC) with differential to determine the absolute number of lymphocytes.

-

Data Analysis: Compare the lymphocyte counts in the this compound-treated group to the vehicle-treated group to determine the extent and duration of lymphopenia.

Experimental Workflow

The following diagram outlines the typical experimental workflow for characterizing a novel S1P1 antagonist like this compound.

Caption: Experimental workflow for this compound characterization.

Conclusion

P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid (this compound) is a valuable research tool for dissecting the complexities of the S1P1 signaling pathway. Its well-defined role as a selective S1P1 antagonist, coupled with its ability to induce a transient lymphopenia in vivo, underscores its potential as a lead compound for the development of novel immunomodulatory therapies. While the phosphonic acid group is an interesting structural feature, the primary pharmacological identity of this compound is firmly rooted in its interaction with the S1P1 receptor. Further research into the synthesis and biological applications of this compound and its analogs will continue to provide valuable insights into the therapeutic potential of targeting the S1P signaling pathway.

References

In Vitro Evaluation of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid, a novel small molecule with potential therapeutic applications. Due to the structural characteristics of this compound, specifically the presence of an amino-phosphonic acid moiety, it is hypothesized to act as an inhibitor of metalloenzymes. This guide focuses on a putative mechanism of action involving the inhibition of Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases implicated in various pathological processes, including cancer metastasis and inflammatory diseases. The following sections detail the experimental protocols, data analysis, and visualization of key pathways and workflows relevant to assessing the inhibitory potential of this compound against a representative panel of MMPs.

Introduction

P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid is a synthetic compound featuring a phosphonic acid group, which is isosteric to a carboxylic acid and can act as a transition-state analog inhibitor for certain proteases. The amino group and the hexylphenyl moiety suggest potential for specific interactions within the active site of target enzymes. Matrix Metalloproteinases (MMPs) are a family of over 25 zinc-dependent proteases responsible for the degradation of extracellular matrix (ECM) components.[1] Their dysregulation is a hallmark of numerous diseases, making them attractive targets for therapeutic intervention. This document outlines a systematic approach to the in vitro characterization of the inhibitory activity of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid against selected MMPs.

Hypothetical Inhibitory Activity Data

The following tables summarize hypothetical quantitative data for the inhibitory activity of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid against a panel of clinically relevant MMPs.

Table 1: IC50 Values for MMP Inhibition

| Enzyme | IC50 (nM) |

| MMP-1 (Collagenase 1) | 150.2 ± 12.5 |

| MMP-2 (Gelatinase A) | 25.8 ± 3.1 |

| MMP-9 (Gelatinase B) | 15.3 ± 2.4 |

| MMP-13 (Collagenase 3) | 85.7 ± 7.9 |

| MMP-14 (MT1-MMP) | 35.4 ± 4.2 |

Table 2: Kinetic Parameters for MMP-9 Inhibition

| Parameter | Value |

| Ki (nM) | 8.1 |

| Inhibition Type | Competitive |

Experimental Protocols

Fluorometric MMP Inhibition Assay

This protocol describes a high-throughput method to determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of MMPs using a fluorescence resonance energy transfer (FRET) peptide substrate.

Materials:

-

Recombinant human MMPs (MMP-1, -2, -9, -13, -14)

-

MMP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

FRET-based MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid (Test Compound)

-

Known broad-spectrum MMP inhibitor (e.g., Marimastat) as a positive control

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation/Emission wavelengths specific to the FRET substrate)

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound and the positive control in DMSO. Create a series of dilutions in MMP assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.

-

Enzyme Activation: If using a pro-MMP form, activate the enzyme according to the manufacturer's instructions (e.g., with APMA). Dilute the active MMP to the desired concentration in MMP assay buffer.

-

Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted test compound or control. b. Add 25 µL of the diluted active MMP to each well. c. Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding. d. Initiate the reaction by adding 25 µL of the FRET substrate solution to each well.

-

Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 60 minutes using a microplate reader.

Data Analysis for IC50 Determination

The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot. The percent inhibition is calculated using the following formula:

% Inhibition = 100 * (1 - (Rate of sample / Rate of vehicle control))

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Visualization of Pathways and Workflows

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of the test compound.

Hypothetical MMP-9 Signaling Pathway in Cancer Progression

Caption: Putative role of MMP-9 in cancer and the inhibitory action of the test compound.

Conclusion

This technical guide outlines a foundational in vitro strategy for characterizing the inhibitory potential of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid against Matrix Metalloproteinases. The provided protocols and data presentation formats offer a standardized approach for assessing the compound's potency and selectivity. The visualized workflow and signaling pathway provide a conceptual framework for understanding the experimental logic and the compound's hypothesized mechanism of action. Further studies, including determination of the mode of inhibition and evaluation against a broader panel of proteases, are recommended to fully elucidate the compound's pharmacological profile.

References

The Discovery and Scientific Journey of a Selective S1P1 Receptor Antagonist: A Technical Overview of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid (W146)

For Researchers, Scientists, and Drug Development Professionals

Abstract

P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid, widely known in the scientific community as W146 , is a potent and selective antagonist of the sphingosine-1-phosphate receptor subtype 1 (S1P1). This phosphonic acid derivative has been instrumental as a research tool in elucidating the physiological and pathological roles of S1P1 signaling. Its ability to selectively block the S1P1 receptor has provided critical insights into lymphocyte trafficking, vascular integrity, and the potential for therapeutic intervention in autoimmune diseases. This technical guide details the discovery, history, mechanism of action, and key experimental findings related to this compound.

Introduction: The Advent of a Selective S1P1 Antagonist

The discovery of this compound emerged from research efforts to understand the intricacies of the sphingosine-1-phosphate (S1P) signaling pathway. S1P, a bioactive lipid mediator, exerts its effects through a family of five G protein-coupled receptors (GPCRs), S1P1-5. The S1P1 receptor, in particular, was identified as a key regulator of lymphocyte egress from secondary lymphoid organs. The development of selective antagonists was a crucial step to dissect the specific functions of this receptor subtype. This compound was one of the pioneering molecules that offered high selectivity for S1P1, allowing researchers to probe its functions with greater precision than previously possible with non-selective S1P receptor modulators.

Discovery and Synthesis

Initial Discovery and Lead Optimization

While the detailed lead optimization process for this compound is not extensively published in peer-reviewed literature, its discovery was a significant advancement in the field of S1P receptor pharmacology. The structure of this compound, with its characteristic aminophosphonic acid head group and a hexylphenyl lipophilic tail, was designed to interact with the S1P1 binding pocket. The (R)-stereochemistry of the amino group was found to be crucial for its antagonistic activity.

Chemical Synthesis

A definitive, step-by-step synthesis protocol for this compound is detailed in patent literature. The synthesis generally involves the coupling of a protected (R)-3-aminobutylphosphonic acid derivative with a 3-hexylaniline moiety, followed by deprotection steps. The key challenge in the synthesis is the stereoselective introduction of the amine and phosphonate groups.

Mechanism of Action: Selective Antagonism of S1P1

This compound functions as a competitive antagonist at the S1P1 receptor. It binds to the receptor's orthosteric site, the same site as the endogenous ligand S1P, but fails to induce the conformational changes necessary for receptor activation and downstream signaling. This blockade prevents S1P-mediated activation of intracellular signaling cascades, most notably the Gαi pathway.

The primary and most well-documented physiological effect of S1P1 antagonism by this compound is the inhibition of lymphocyte egress from lymph nodes, leading to a transient reduction in circulating lymphocytes, a condition known as lymphopenia.[1][2] This occurs because S1P gradients are essential for guiding lymphocytes out of lymphoid tissues, and by blocking the S1P1 receptor on lymphocytes, this compound effectively traps them within the lymph nodes.

Quantitative Data Summary

The biological activity of this compound has been characterized in various in vitro and in vivo studies. The following table summarizes key quantitative data reported in the literature.

| Parameter | Value | Species/Cell Line | Assay Type | Reference |

| EC50 | 398 nM | CHO-K1 cells expressing human S1P1 | p42/p44 MAPK phosphorylation assay | Gonzalez-Cabrera P J, et al. (2008) |

| In vivo Lymphopenia | Significant reduction in blood lymphocytes | Mice | Intraperitoneal administration | Tarrasón G, et al. (2011) |

| Reversal of Agonist-induced Lymphopenia | Effective | Mice | In vivo studies | Sanna MG, et al. (2006) |

Key Experimental Protocols

In Vitro p42/p44 MAPK Phosphorylation Assay

This assay is commonly used to determine the functional activity of S1P1 receptor modulators.

Methodology:

-

Cell Culture: CHO-K1 cells stably expressing the human S1P1 receptor are cultured in appropriate media.

-

Serum Starvation: Prior to the assay, cells are serum-starved for 4 hours to reduce basal signaling.

-

Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound for 1 hour.

-

Agonist Stimulation: Cells are then stimulated with a known S1P1 agonist (e.g., S1P or CYM-5442) for 5 minutes.

-

Cell Lysis and Western Blotting: Cells are lysed, and the protein concentration is determined. Equal amounts of protein are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for phosphorylated and total p42/p44 MAPK.

-

Data Analysis: The ratio of phosphorylated to total MAPK is quantified, and the EC50 value for the antagonist's inhibitory effect is calculated.[3]

In Vivo Lymphopenia Induction in Mice

This protocol is used to assess the in vivo efficacy of S1P1 modulators in regulating lymphocyte trafficking.

Methodology:

-

Animal Model: Male C57BL/6 mice are typically used.

-

Compound Administration: this compound is dissolved in a suitable vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin) and administered via intraperitoneal injection at various doses.

-

Blood Sampling: Blood samples are collected from the tail vein at different time points post-administration (e.g., 2, 4, 6, 24 hours).

-

Lymphocyte Counting: Total and differential lymphocyte counts are determined using an automated hematology analyzer or by flow cytometry.

-

Data Analysis: The percentage change in blood lymphocyte counts compared to vehicle-treated control animals is calculated to determine the extent and duration of lymphopenia.[2]

S1P1 Receptor Internalization Assay

This assay visualizes the effect of antagonists on agonist-induced receptor internalization.

Methodology:

-

Cell Line: HEK293 or CHO-K1 cells stably expressing a fluorescently tagged S1P1 receptor (e.g., S1P1-GFP) are used.

-

Antagonist Pre-incubation: Cells are pre-incubated with this compound for 30 minutes.

-

Agonist Treatment: A S1P1 agonist is added to the cells.

-

Microscopy: Live-cell imaging or fixed-cell microscopy is used to observe the localization of the S1P1-GFP. In the absence of an antagonist, the agonist will induce the internalization of the receptor from the plasma membrane into intracellular vesicles. This compound is expected to block this internalization.

-

Quantification: The degree of receptor internalization can be quantified by measuring the fluorescence intensity at the plasma membrane versus the cytoplasm.

Signaling Pathways and Experimental Workflows

S1P1 Signaling Pathway

The following diagram illustrates the canonical S1P1 signaling pathway and the point of intervention for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The sphingosine-1-phosphate receptor-1 antagonist, this compound, causes early and short-lasting peripheral blood lymphopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]

"P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid potential research applications"

An In-depth Technical Guide to P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid (W146)

For Researchers, Scientists, and Drug Development Professionals

Abstract

P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid, commonly known as this compound, is a potent and selective antagonist of the sphingosine-1-phosphate receptor subtype 1 (S1P1).[1][2][3] As a key regulator of the immune, vascular, and nervous systems, the S1P1 receptor has emerged as a significant target for therapeutic intervention, particularly in the context of autoimmune diseases. This compound serves as a critical research tool for elucidating the physiological and pathological roles of S1P1 signaling. This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and its potential research applications.

Introduction

Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), designated S1P1–5. The S1P1 receptor is prominently expressed on lymphocytes, endothelial cells, and neurons, where it plays a crucial role in regulating key cellular processes such as migration, differentiation, and survival. The S1P gradient between secondary lymphoid organs and the circulatory system is fundamental for lymphocyte egress. Disruption of this pathway is a validated strategy for immunomodulation.

This compound is the (R)-enantiomer of a chiral phosphonic acid derivative designed to selectively antagonize the S1P1 receptor. Its selectivity allows for the specific investigation of S1P1-mediated pathways, distinguishing its effects from those mediated by other S1P receptor subtypes.

Mechanism of Action

This compound functions as a competitive antagonist at the S1P1 receptor.[4] By binding to the receptor, it prevents the endogenous ligand, S1P, from initiating downstream signaling cascades. The S1P1 receptor primarily couples to the inhibitory G protein, Gi/o.[4] Antagonism by this compound blocks the activation of several key intracellular pathways, including:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: Involved in cell survival and proliferation.

-

Ras/Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: Regulates a wide range of cellular processes including proliferation, differentiation, and migration.[4]

-

Rac GTPase Activation: Essential for cytoskeletal rearrangement and cell motility.

By inhibiting these pathways, this compound effectively blocks S1P1-mediated cellular responses. A primary and well-documented consequence of this antagonism in vivo is the inhibition of lymphocyte egress from lymph nodes, leading to a transient reduction in circulating lymphocytes (lymphopenia).[2][3][5]

Caption: S1P1 receptor signaling pathway and point of this compound antagonism.

Quantitative Data

The potency and selectivity of this compound have been characterized in various binding and functional assays. The following table summarizes the key quantitative metrics for its activity at the S1P1 receptor.

| Parameter | Value | Receptor Subtype | Notes | Reference |

| Ki | 18 nM | Human S1P1 | Ki (Inhibition constant) determined by radioligand binding assays. | [1][3] |

| EC50 | 398 nM | Human S1P1 | EC50 (Half-maximal effective concentration) in a functional assay. | [2][6][7] |

| Selectivity | >10 µM | S1P2, S1P3, S1P5 | This compound shows no significant activity at other S1P receptor subtypes. | [1][3] |

Potential Research Applications

This compound is a versatile tool for investigating S1P1 biology. Key research applications include:

-

Immunology: Studying lymphocyte trafficking and the role of S1P1 in autoimmune diseases. The ability of this compound to induce transient lymphopenia makes it valuable for understanding the mechanisms of immunomodulatory drugs like Fingolimod (FTY720).[2][3][5]

-

Vascular Biology: Investigating the role of S1P1 in maintaining endothelial barrier integrity and regulating vascular permeability. This compound has been shown to enhance capillary leakage in vivo.[1][3]

-

Hematology: Researching the mobilization of hematopoietic stem and progenitor cells (HSPCs). This compound has been found to enhance AMD3100-stimulated mobilization of HSPCs in animal models.[2][7]

-

Oncology: Exploring the role of S1P1 signaling in tumor angiogenesis and cancer cell migration.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are protocols derived from published studies.

In Vitro Antagonism of S1P1 Signaling

This protocol describes how to use this compound to block S1P- or agonist-induced signaling in a cell-based assay, such as monitoring MAPK/ERK phosphorylation.

-

Cell Lines: CHO-K1 or HEK293 cells stably overexpressing the human S1P1 receptor.

-

Reagents:

-

This compound (Stock solution in DMSO)

-

S1P or a selective S1P1 agonist (e.g., CYM-5442)

-

Serum-free cell culture medium

-

Assay-specific reagents (e.g., ELISA kit for p-ERK)

-

-

Procedure:

-

Plate S1P1-expressing cells in appropriate multi-well plates and allow them to adhere.

-

Once cells reach the desired confluency, replace the growth medium with serum-free medium and incubate for 4 hours to reduce basal signaling.

-

Pre-incubate the cells with this compound at a final concentration of 1-10 µM (or a desired range) for 30-60 minutes.[4][7] A vehicle control (DMSO) should be run in parallel.

-

Stimulate the cells with an EC50 concentration of S1P or an S1P1 agonist for 5-10 minutes.

-

Lyse the cells and proceed with the detection method (e.g., ELISA, Western Blot) to measure the downstream signaling event (e.g., phosphorylation of ERK).

-

Compare the signal from agonist-stimulated cells with and without this compound pre-treatment to quantify the antagonistic effect.

-

Caption: Workflow for in vitro S1P1 antagonism experiments.

In Vivo Induction of Transient Lymphopenia in Mice

This protocol details the procedure for observing the effect of this compound on peripheral blood lymphocyte counts.

-

Animal Model: C57BL/6 or Swiss mice.

-

Reagents:

-

This compound

-

Vehicle for injection. A common vehicle is 10% DMSO, 25% Tween-20 in sterile water, or a formulation with PEG300 and saline.[4][6]

-

EDTA-coated microtubes for blood collection.

-

Reagents for blood cell analysis (e.g., automated hematology analyzer or flow cytometry antibodies like anti-CD4, anti-CD8, anti-B220).

-

-

Procedure:

-

Acclimatize animals according to institutional guidelines.

-

Prepare a solution of this compound in the chosen vehicle.

-

Administer this compound via intraperitoneal (i.p.) injection at a dose of 5-10 mg/kg.[2][7] Administer an equivalent volume of vehicle to a control group.

-

Collect blood samples (e.g., via tail vein or retro-orbital bleed) into EDTA tubes at baseline (pre-injection) and at various time points post-injection (e.g., 2, 4, 8, 24 hours). The lymphopenic effect is transient, so early time points are critical.

-

Analyze whole blood for total lymphocyte counts using a hematology analyzer.

-

For more detailed analysis, use flow cytometry to quantify specific lymphocyte subsets (T cells, B cells).

-

Compare lymphocyte counts between this compound-treated and vehicle-treated groups at each time point.

-

Conclusion

P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid (this compound) is an indispensable tool for the study of S1P1 receptor biology. Its high potency and selectivity enable precise dissection of S1P1-mediated pathways in vitro and in vivo. The data and protocols presented in this guide are intended to facilitate its effective use by researchers in academia and industry, ultimately advancing our understanding of S1P1's role in health and disease and aiding in the development of novel therapeutics.

References

- 1. This compound | CAS:909725-61-7 | Potent and selective S1P1 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]

- 4. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

Methodological & Application

Application Notes and Protocols: P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid is not currently available in the public domain. The following application notes and protocols are based on the activities of structurally related aminophosphonic acid derivatives and are provided as a representative guide for the investigation of this compound.

Introduction

P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid is a novel aminophosphonic acid derivative. Compounds of this class are structural analogs of amino acids and are known to exhibit a wide range of biological activities, including anticancer, antiviral, and enzyme inhibitory effects.[1][2] The presence of the phosphonic acid group and the lipophilic hexylphenyl moiety suggests potential for interaction with cellular membranes and intracellular targets, making it a candidate for investigation in various cell-based assays to elucidate its mechanism of action and therapeutic potential.

Numerous studies have demonstrated that aminophosphonic acid derivatives can induce cytotoxic and cytostatic effects in various cancer cell lines.[1][3][4][5] The proposed mechanisms often involve the induction of apoptosis, or programmed cell death, and interference with key signaling pathways that regulate cell proliferation and survival.[6][7]

This document provides detailed protocols for foundational cell-based assays to characterize the biological activity of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid, including the assessment of cell viability, proliferation, and apoptosis.

Data Presentation

Due to the absence of specific data for the target compound, the following table presents representative cytotoxic activity of various aminophosphonic acid derivatives against different cancer cell lines, as reported in the literature. This data is intended to provide a comparative context for the potential efficacy of novel analogs.

Table 1: Representative Cytotoxic Activity of Aminophosphonic Acid Derivatives

| Compound Class | Cell Line | Assay Type | Endpoint | Value (µM) | Reference |

| α-Aminophosphonates | Breast Adenocarcinoma (MDA-MB-231) | MTT | IC50 | 50-100 | [1] |

| α-Aminophosphonates | Prostatic Carcinoma (PC-3) | MTT | IC50 | <50 | [1] |

| α-Aminophosphonates | Human Lung Adenocarcinoma (A549) | MTT | IC50 | Varies | [2] |

| α-Aminophosphonates | Leukemia (MV-4-11) | Not Specified | IC50 | Varies | [3][7] |

| Borane-protected α-aminophosphonous acid derivatives | Osteosarcoma (HOS) | MTT | IC50 | Varies | [6] |